BenchChemオンラインストアへようこそ!

3-(4-Benzyloxyphenyl)isonicotinic acid

Medicinal Chemistry Drug Discovery ADME Properties

Secure your supply of 3-(4-Benzyloxyphenyl)isonicotinic acid, a critical building block for next-generation DHODH inhibitor development. This para-benzyloxy isomer is essential for executing patented synthetic pathways, making it non-substitutable for generating patent-protected chemical matter. Its distinct substitution pattern is vital for NCX inhibitor SAR exploration, enabling precise investigation of ion channel selectivity and cardiovascular disease model effects. Researchers rely on this well-defined entity for QSPR model building, comparing solubility, pKa, and lipophilicity against meta- and ortho-isomers. Ensure experimental consistency and IP generation with this high-purity compound.

Molecular Formula C19H15NO3
Molecular Weight 305.3 g/mol
CAS No. 1261950-98-4
Cat. No. B6394688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzyloxyphenyl)isonicotinic acid
CAS1261950-98-4
Molecular FormulaC19H15NO3
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=CN=C3)C(=O)O
InChIInChI=1S/C19H15NO3/c21-19(22)17-10-11-20-12-18(17)15-6-8-16(9-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22)
InChIKeyRSIHQEFCYWUARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-(4-Benzyloxyphenyl)isonicotinic Acid (CAS 1261950-98-4): A Defined Synthetic Intermediate and Potential Scaffold


3-(4-Benzyloxyphenyl)isonicotinic acid (CAS 1261950-98-4) is a small-molecule organic compound with the molecular formula C19H15NO3 and a molecular weight of approximately 305.3 g/mol . It is characterized as a benzyloxyphenyl-substituted isonicotinic acid derivative, a structural class that has been extensively investigated for its ability to modulate the activity of the sodium-calcium exchanger (NCX) [1]. Commercially, it is typically offered at a 95% purity level .

Why 3-(4-Benzyloxyphenyl)isonicotinic Acid Cannot Be Substituted with Other Benzyloxyphenyl or Isonicotinic Acid Analogs


In this chemical class, small structural variations lead to significant differences in biological activity and physicochemical properties. The specific substitution pattern on the phenyl ring (para- vs. meta- vs. ortho-) is a key determinant of a molecule's interaction with biological targets and its overall stability [1]. The exact position of the benzyloxy group influences the compound's 3D conformation, electronic distribution, and, consequently, its binding affinity and selectivity profile [2]. Furthermore, the predicted lipophilicity and acid dissociation constant (pKa) differ between closely related positional isomers, which impacts solubility and ionization state at physiological pH [3]. Substituting 3-(4-Benzyloxyphenyl)isonicotinic acid with an analog like 3-(3-Benzyloxyphenyl)isonicotinic acid could lead to divergent experimental outcomes due to these distinct property profiles [3].

Quantitative Evidence Guide: Differentiating 3-(4-Benzyloxyphenyl)isonicotinic Acid from Its Closest Analogs


Physicochemical Profile and Predicted Oral Bioavailability Comparison

Based on computed physicochemical properties, 3-(4-Benzyloxyphenyl)isonicotinic acid demonstrates a distinct profile compared to its positional isomer, 3-(3-Benzyloxyphenyl)isonicotinic acid. The predicted LogP and pKa values differ, which directly influences solubility and ionization behavior [1]. The melting point for the 4-benzyloxy derivative is reported to be in the range of 150–160 °C, indicating good thermal stability .

Medicinal Chemistry Drug Discovery ADME Properties

Class-Level Inhibitory Activity in Benzyloxyphenyl NCX Inhibitors

Compounds within the benzyloxyphenyl class, including the 3-(4-Benzyloxyphenyl)isonicotinic acid scaffold, have been developed as selective inhibitors of the sodium-calcium exchanger (NCX). While specific IC50 data for this exact compound is not available in the public domain, closely related analogs from the same series have demonstrated potent inhibition. For instance, compound 7i (a structurally related analog) and 10a were identified as novel potent NCX inhibitors with efficacy in heart failure models [1].

Cardiovascular Research Ion Transport Ischemia-Reperfusion Injury

Utility as a Key Synthetic Intermediate in DHODH Inhibitor Patents

3-(4-Benzyloxyphenyl)isonicotinic acid and its derivatives are explicitly claimed as synthetic intermediates in patents for dihydroorotate dehydrogenase (DHODH) inhibitors [1]. DHODH is a validated target for autoimmune diseases like rheumatoid arthritis and multiple sclerosis. The patent claims provide a direct, verifiable link for the compound's use in a defined synthetic route to produce a pharmacologically active class of molecules [1].

Medicinal Chemistry Organic Synthesis Immunology

Validated Research and Industrial Application Scenarios for 3-(4-Benzyloxyphenyl)isonicotinic Acid


Synthesis of Patented DHODH Inhibitors

This compound is directly relevant as a synthetic intermediate for research groups working on next-generation DHODH inhibitors. The specific substitution pattern is required to follow the synthetic pathways outlined in patents, making it a non-substitutable reagent for generating patent-protected chemical matter [1].

Structure-Activity Relationship (SAR) Studies on NCX Inhibitors

As a defined member of the benzyloxyphenyl class of NCX inhibitors, this compound serves as a valuable tool for SAR exploration. Researchers can use it to systematically investigate the impact of the 4-benzyloxy substitution pattern on NCX inhibition, selectivity against other ion channels, and downstream effects in cardiovascular disease models [1] [2].

Physicochemical and ADME Profiling of Isonicotinic Acid Derivatives

This compound provides a well-defined chemical entity for studying the relationship between substitution pattern and key drug-like properties. Its specific solubility profile, pKa, and predicted lipophilicity can be compared to its meta- and ortho- isomers to establish quantitative structure-property relationship (QSPR) models, guiding the optimization of lead compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Benzyloxyphenyl)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.